REACTION_CXSMILES
|
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:6]=1[F:14])C=C.C(N(CC)[C:18]1[CH:23]=CC=C[CH:19]=1)C>>[CH2:23]([C:10]1[CH:9]=[C:8]([N+:11]([O-:13])=[O:12])[CH:7]=[C:6]([F:14])[C:5]=1[OH:4])[CH:18]=[CH2:19]
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
|
C(C=C)OC1=C(C=C(C=C1)[N+](=O)[O-])F
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Name
|
|
Quantity
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150 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=CC=C1)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the resulting solution was refluxed for 48 h
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Duration
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48 h
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Type
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CUSTOM
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Details
|
The crude was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography
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Type
|
WASH
|
Details
|
eluted at 10% ethyl acetate/hexane
|
Type
|
CUSTOM
|
Details
|
Fractions were collected
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Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=C(C(=CC(=C1)[N+](=O)[O-])F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |